

3-Chloro-2-methylbenzenesulfonyl chloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methylbenzenesulfonyl chloride

Cat. No.: B1583591

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-2-methylbenzenesulfonyl Chloride** (CAS No. 80563-86-6): Synthesis, Reactivity, and Application in Drug Discovery

Introduction

3-Chloro-2-methylbenzenesulfonyl chloride, identified by the CAS Number 80563-86-6, is a highly reactive arylsulfonyl chloride that has emerged as a pivotal building block in modern medicinal chemistry.^[1] While seemingly a simple halogenated aromatic compound, its specific substitution pattern—a chlorine atom at the 3-position and a methyl group at the 2-position—imparts unique reactivity and makes it an indispensable precursor for the synthesis of complex molecular scaffolds. Its primary significance lies in its role as a key intermediate in the development of potent and selective enzyme inhibitors, most notably for 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.^{[2][3]}

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of **3-Chloro-2-methylbenzenesulfonyl chloride**. We will delve into its physicochemical properties, explore the nuances of its synthesis with mechanistic rationale, detail its reactivity profile, and present a practical case study on its application in the synthesis of clinically relevant drug candidates.

Physicochemical Properties & Structural Characterization

The compound is typically a white to light yellow crystalline solid at room temperature.[\[1\]](#) Its identity and purity are critical for successful downstream applications and are best confirmed through a combination of physical and spectroscopic methods.

Property	Value	Source
CAS Number	80563-86-6	[4]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂ S	[1] [4] [5]
Molecular Weight	225.09 g/mol	[1] [4]
Melting Point	71-74 °C (lit.)	
Appearance	White to light yellow crystalline solid	[1]
SMILES	Cc1c(Cl)cccc1S(Cl)(=O)=O	[5]
InChI Key	ZSIYKAQPQRTBPF-UHFFFAOYSA-N	[5]

Spectroscopic Analysis for Quality Control

A self-validating workflow demands rigorous structural confirmation. The following spectral characteristics are expected for **3-Chloro-2-methylbenzenesulfonyl chloride** and serve as a benchmark for quality assessment.

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum would show a singlet for the methyl protons (CH₃) around 2.4-2.6 ppm. The aromatic region (7.2-7.8 ppm) would display a complex multiplet pattern corresponding to the three adjacent protons on the benzene ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct signals: one for the methyl carbon (around 20 ppm), and six for the aromatic

carbons, including the two carbons directly bonded to chlorine and the sulfonyl group, which would be significantly influenced by their respective electronic effects.

- IR (Infrared) Spectroscopy: As a sulfonyl chloride, the compound will exhibit two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the regions of 1370-1410 cm^{-1} and 1166-1204 cm^{-1} .^[6] The presence of these strong bands is a definitive indicator of the sulfonyl chloride functional group.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) cluster corresponding to the isotopic distribution of the two chlorine atoms (^{35}Cl and ^{37}Cl), providing unambiguous confirmation of the elemental composition.

Synthesis: The Sandmeyer Approach

While arylsulfonyl chlorides can be synthesized via direct chlorosulfonation of an aromatic ring, this method often yields a mixture of isomers, posing significant purification challenges.^{[7][8]} For a specific substitution pattern as seen in **3-Chloro-2-methylbenzenesulfonyl chloride**, the Sandmeyer reaction, starting from the corresponding aniline, is the superior and most logical synthetic strategy.^{[9][10]} This approach offers precise regiochemical control.

The overall transformation is a two-step process starting from 3-chloro-2-methylaniline.

Caption: High-level workflow for the synthesis via the Sandmeyer reaction.

Detailed Experimental Protocol & Mechanistic Causality

This protocol is designed as a self-validating system, with explanations for each critical step.

PART 1: Diazotization of 3-Chloro-2-methylaniline

- Reactor Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with concentrated hydrochloric acid and water. Begin aggressive stirring and cool the reactor to -5 °C using a circulating chiller.
 - Causality: The formation of the diazonium salt is highly exothermic. Low temperatures (-5 to 0 °C) are critical to prevent decomposition of the unstable diazonium intermediate,

which could otherwise lead to side reactions (e.g., phenol formation) and the evolution of nitrogen gas.[11]

- Aniline Addition: Add 3-chloro-2-methylaniline (1.0 equiv) to the cold acid solution. A thick slurry of the aniline hydrochloride salt will form.
- Nitrite Addition: Prepare a solution of sodium nitrite (1.05 equiv) in water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 0 °C.
 - Causality: Sodium nitrite reacts with HCl to form nitrous acid (HNO_2) in situ. The slow, controlled addition is paramount. An excess of nitrous acid can lead to unwanted side reactions, while a rapid addition can cause a dangerous temperature spike. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO^+) on the amine.
- Reaction Monitoring: After the addition is complete, stir the resulting solution at 0 °C for an additional 30-45 minutes. A spot test with starch-iodide paper should be negative (indicating no excess nitrous acid). If positive, a small amount of sulfamic acid can be added to quench the excess.
 - Trustworthiness: This quality control step ensures the diazotization is complete and prevents residual nitrous acid from interfering with the subsequent step.

PART 2: Sandmeyer Chlorosulfonylation

- Catalyst & SO_2 Preparation: In a separate, larger reactor, prepare a saturated solution of sulfur dioxide (SO_2) in glacial acetic acid. Add a catalytic amount of copper(I) chloride (CuCl , ~0.1 equiv).[11]
 - Causality: This is the core of the Sandmeyer reaction. The Cu(I) salt acts as a single-electron transfer catalyst.[12] It reduces the diazonium salt to an aryl radical, with the loss of N_2 , and is oxidized to Cu(II). The SO_2 acts as the source of the sulfonyl group.
- Diazonium Addition: Slowly add the cold diazonium salt solution from Part 1 to the stirred SO_2/CuCl mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 30 °C.

- Causality: The aryl radical generated in the previous step reacts with SO_2 . The resulting arylsulfonyl radical is then oxidized by the Cu(II) species, which also provides the chloride ion to form the final sulfonyl chloride product and regenerate the Cu(I) catalyst.[12]
- Work-up and Isolation: Once the gas evolution ceases, pour the reaction mixture onto crushed ice/water. The sulfonyl chloride product, being insoluble in water, will precipitate as a solid or oil.[11][13]
- Purification: Collect the crude product by filtration. Wash thoroughly with cold water to remove copper salts and acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a pure, crystalline solid. Purity should be confirmed by melting point and the spectroscopic methods described earlier.

Chemical Reactivity & Handling

The synthetic utility of **3-Chloro-2-methylbenzenesulfonyl chloride** stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[1] This makes it an excellent substrate for nucleophilic substitution reactions.

Reaction with Nucleophiles: The Gateway to Sulfonamides

The most common and important reaction is with primary or secondary amines to form sulfonamides, a key functional group in many pharmaceuticals. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the HCl generated during the reaction.

Caption: General reaction scheme for the formation of sulfonamides.

An interesting aspect of this molecule's reactivity is the influence of the ortho-methyl group. Contrary to simple steric hindrance expectations, ortho-alkyl groups on arenesulfonyl chlorides can actually accelerate the rate of nucleophilic substitution. This is attributed to a ground-state destabilization effect, where steric congestion between the methyl group and the sulfonyl group forces the S-Cl bond into a more reactive conformation.[14]

Handling and Storage

- **Moisture Sensitivity:** Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid.[15] Therefore, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16]
- **Corrosivity:** The compound is corrosive and causes severe skin burns and eye damage.[1] Its reaction with moisture can also produce HCl gas. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

Application in Drug Discovery: Synthesis of 11 β -HSD1 Inhibitors

A prime example of the utility of **3-Chloro-2-methylbenzenesulfonyl chloride** is in the synthesis of N-(pyridin-2-yl) arylsulfonamides, a class of potent and selective inhibitors of 11 β -HSD1. The clinical candidate PF-915275 belongs to this class.[17][18] The inhibition of 11 β -HSD1 prevents the conversion of inactive cortisone to active cortisol in key metabolic tissues, which is a promising therapeutic strategy for type 2 diabetes and obesity.[2][3][19]

Caption: Role as a key building block for 11 β -HSD1 inhibitors.

Protocol: Synthesis of a Representative N-(Pyridin-2-yl) Arylsulfonamide

- **Setup:** To a dry round-bottom flask under a nitrogen atmosphere, add the substituted 2-aminopyridine (1.0 equiv) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a suitable base, such as pyridine (2.0-3.0 equiv), and cool the mixture to 0 °C in an ice bath.
- **Reagent Addition:** Dissolve **3-Chloro-2-methylbenzenesulfonyl chloride** (1.1 equiv) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-16 hours.

- Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
- Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.
- Characterization: Confirm the structure and purity of the final compound using NMR, LC-MS, and melting point analysis.

Conclusion

3-Chloro-2-methylbenzenesulfonyl chloride is more than a simple chemical reagent; it is a precisely engineered building block that enables access to complex and biologically significant molecules. Its controlled synthesis via the Sandmeyer reaction, coupled with its predictable reactivity, makes it an invaluable tool for medicinal chemists. The successful development of 11 β -HSD1 inhibitors like PF-915275 underscores the critical role of this compound in translating fundamental chemical synthesis into potential therapeutic solutions for metabolic diseases. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in research and development.

References

- 3-Chloro-2-methylbenzenesulphonyl chloride | 80563-86-6 - Alachem. (URL: [\[Link\]](#))
- Sandmeyer reaction - Wikipedia. (URL: [\[Link\]](#))
- Sandmeyer Chlorosulfonylation of (Hetero)
- Sandmeyer Chlorosulfonylation of (Hetero)
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchG
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides - MDPI. (URL: [\[Link\]](#))
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchG
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (URL: [\[Link\]](#))

- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. (URL: [\[Link\]](#))
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
- 3-Chloro-2-methylbenzene-1-sulfonyl chloride | Request PDF - ResearchG
- **3-Chloro-2-methylbenzenesulfonyl chloride** | C7H6Cl2O2S | CID 522734 - PubChem. (URL: [\[Link\]](#))
- Benzenesulfonyl chloride - Organic Syntheses. (URL: [\[Link\]](#))
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - IUPAC. (URL: [\[Link\]](#))
- Reactions of Sulfonyl Chlorides and Unsatur
- Sulfonyl halide - Wikipedia. (URL: [\[Link\]](#))
- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (URL: [\[Link\]](#))
- An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275)
- N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275 - PubMed. (URL: [\[Link\]](#))
- Synthesis of sulfonyl chloride substrate precursors - Supporting Inform
- Process for the preparation of substituted benzene sulfonyl chlorides - Google P
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses. (URL: [\[Link\]](#))
- Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed. (URL: [\[Link\]](#))
- **3-chloro-2-methylbenzenesulfonyl chloride**, 98%, Thermo Scientific - Fisher Scientific. (URL: [\[Link\]](#))
- **3-chloro-2-methylbenzenesulfonyl chloride** (C7H6Cl2O2S) - PubChemLite. (URL: [\[Link\]](#))
- Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1 and type 2 - Google P
- Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC. (URL: [\[Link\]](#))
- Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A System
- Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google P

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 80563-86-6: 3-Chloro-2-methylbenzenesulfonyl chloride [cymitquimica.com]
- 2. Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of 11 β -Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 4. 80563-86-6 | 3-Chloro-2-methylbenzenesulphonyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 5. 3-Chloro-2-methylbenzenesulfonyl chloride | C7H6Cl2O2S | CID 522734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-Chloro-2-methylbenzenesulfonyl chloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583591#3-chloro-2-methylbenzenesulfonyl-chloride-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com